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Compound of Interest

Compound Name: 5-Amino-6-chloronicotinic acid

Cat. No.: B2463542

In the field of medicinal chemistry, precision in molecular architecture is paramount. The
compound specified, 5-Amino-6-chloronicotinic acid, represents a distinct chemical entity.
However, a comprehensive search for its specific CAS (Chemical Abstracts Service) number
reveals a more prominent and commercially available isomer: 6-Amino-5-chloronicotinic acid,
which is assigned CAS Number 41668-11-5[1][2]. Due to the prevalence of data for this isomer,
this guide will focus on the technical details of 6-Amino-5-chloronicotinic acid as a
representative and highly relevant member of this compound class, while acknowledging the
distinct nature of its 5-amino isomer.

These molecules belong to the class of substituted nicotinic acids—pyridine rings containing a
carboxylic acid group. Nicotinic acid, also known as niacin or vitamin B3, is a fundamental
biological molecule, and its derivatives are a cornerstone of pharmaceutical research[3]. The
strategic placement of amino and chloro groups on this scaffold creates a versatile building
block, offering multiple reactive sites for constructing complex molecules with therapeutic
potential, including novel enzyme inhibitors and anti-cancer agents[3][4]. This guide provides
researchers, scientists, and drug development professionals with a detailed exploration of the
properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties and Structural Data

The utility of a chemical intermediate is defined by its physical and chemical properties. These
characteristics dictate its reactivity, solubility, and stability, which are critical parameters for
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designing synthetic routes and formulation strategies. 6-Amino-5-chloronicotinic acid is typically
a solid powder whose properties are summarized below.

Property Value Source

CAS Number 41668-11-5 [1]12]

Molecular Formula CeHsCIN202 Chemical Databases
Molecular Weight 172.57 g/mol Chemical Databases
Appearance White to off-white powder Supplier Data
Melting Point >300 °C [5]

- Soluble in DMSO, methanol;
Solubility ) ) [6]
sparingly soluble in water

The high melting point suggests significant intermolecular forces, likely due to hydrogen
bonding from the amino and carboxylic acid groups, contributing to its thermal stability[5]. This
stability is advantageous for reactions that may require elevated temperatures.

Synthesis and Chemical Reactivity

The synthesis of substituted aminonicotinic acids is a critical process for ensuring a reliable
supply for research and development. While a specific, documented synthesis for 6-Amino-5-
chloronicotinic acid was not found in the initial search, a logical and established pathway can
be inferred from similar transformations reported for nicotinic acid derivatives[3].

A common and effective strategy involves a multi-step process starting from a more readily
available precursor, such as 6-chloro-5-nitronicotinic acid. This approach leverages well-
understood reactions in heterocyclic chemistry.

Proposed Synthetic Workflow

o Starting Material: The synthesis would likely commence with 6-chloro-5-nitronicotinic acid
methyl ester. The esterification of the carboxylic acid protects it from participating in
subsequent reactions.
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» Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the electron-
withdrawing nitro and chloro groups, is susceptible to nucleophilic attack. However, in this
case, the goal is to introduce the amino group by reducing the existing nitro group.

o Reduction of the Nitro Group: The key step is the chemical reduction of the nitro group (-
NOz2) to an amino group (-NHz). This is a standard transformation in organic synthesis, often
achieved with high efficiency.

o Causality of Reagent Choice: Catalytic hydrogenation (e.g., using Hz gas with a palladium-
on-carbon catalyst, Pd/C) or metal-acid systems (e.g., tin(ll) chloride, SnClz, in
hydrochloric acid, HCI) are typically employed. The choice of reagent depends on the
presence of other functional groups in the molecule that might be sensitive to the reaction
conditions. Catalytic hydrogenation is often preferred for its clean reaction profile and high
yields.

o Hydrolysis of the Ester: The final step is the hydrolysis of the methyl ester back to the
carboxylic acid. This is typically accomplished under alkaline conditions (e.g., using sodium
hydroxide, NaOH) followed by acidification to protonate the carboxylate salt, yielding the final
product, 6-Amino-5-chloronicotinic acid.

Experimental Protocol: A Generalized Procedure for Nitro Group Reduction

This is a representative protocol based on standard organic chemistry practices and should be
adapted and optimized for specific laboratory conditions.

» Dissolution: Dissolve the starting material (6-chloro-5-nitronicotinic acid ester) in a suitable
solvent, such as ethanol or ethyl acetate, in a reaction vessel equipped with a magnetic
stirrer.

o Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the
solution.

» Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen
gas (Hz), typically via a balloon or a controlled pressure system.

e Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the
progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is
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fully consumed.

« Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite®
to remove the palladium catalyst.

* Workup: The filtrate, containing the aminated product, can then proceed to the hydrolysis
step.

[G-Chloro-S-nitronicotinic acid methyl estea Fig 1. Proposed synthetic workflow for 6-Amino-5-chloronicotinic Acid.

e.g., Hz, Pd/IC
\

(Nitro Group ReductiorD

1. NaOH
2. HCI

\

Ester Hydrolysis

6-Amino-5-chloronicotinic Acid

6-Amino-5-chloronicotinic ) —
Acid Scaffold Fig 2. Application pathways from the core scaffold.

via Amide Coupling /" via Cross-Coupling \ via SNAr Reaction

Enzyme Inhibitors Anti-Cancer Agents Antibacterial Agents
(e.g., for Diabetes) (e.g., Kinase Inhibitors) (e.g., DNA-Gyrase Inhibitors)

Agrochemicals

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b2463542?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2463542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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